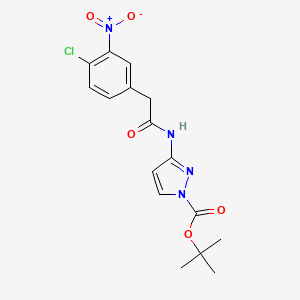

N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide

Description

N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide (CAS: 1809031-00-2) is a synthetic organic compound featuring a phenylacetamide core modified with a 4-chloro-3-nitrophenyl group and a 1-Boc-protected pyrazolyl moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor or protease-targeted drug development, given the prevalence of pyrazole and nitroaryl motifs in such contexts .

Properties

Molecular Formula |

C16H17ClN4O5 |

|---|---|

Molecular Weight |

380.78 g/mol |

IUPAC Name |

tert-butyl 3-[[2-(4-chloro-3-nitrophenyl)acetyl]amino]pyrazole-1-carboxylate |

InChI |

InChI=1S/C16H17ClN4O5/c1-16(2,3)26-15(23)20-7-6-13(19-20)18-14(22)9-10-4-5-11(17)12(8-10)21(24)25/h4-8H,9H2,1-3H3,(H,18,19,22) |

InChI Key |

CXLCGIHVFADFKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the Boc Protecting Group: The pyrazole ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Acetamide Formation: The protected pyrazole is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Substitution: Formation of various substituted derivatives.

Reduction: Formation of the corresponding amine.

Deprotection: Formation of the free amine derivative.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibitors or receptor ligands.

Medicine: Exploration as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring and nitrophenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide

- Structural Differences: The 3-nitro group in the target compound is replaced with a 3-amino group.

- Implications: Electronic Effects: The amino group (–NH₂) is electron-donating, increasing electron density on the phenyl ring, whereas the nitro group (–NO₂) is strongly electron-withdrawing. This alters binding affinity in receptor-ligand interactions . Stability: The nitro group may confer greater oxidative stability compared to the amino group, which is prone to oxidation or acetylation . Molecular Weight: The amino analog has a molecular weight of 350.8 g/mol (C₁₆H₁₉ClN₄O₃), while the nitro variant is estimated at ~378.5 g/mol (C₁₆H₁₇ClN₅O₄) due to the nitro group’s added mass .

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide (SY263058)

- Structural Differences : Lacks the Boc protecting group on the pyrazole ring.

- Implications :

- Solubility : The Boc group increases lipophilicity, reducing aqueous solubility but improving membrane permeability in drug candidates.

- Synthetic Utility : The unprotected pyrazole in SY263058 allows direct functionalization, whereas the Boc group in the target compound requires deprotection for further reactions .

2-Chloro-N-(2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

- Structural Differences: Incorporates a quinazolinone core instead of a pyrazole-acetamide.

- Implications: Bioactivity: Quinazolinones are associated with kinase inhibition (e.g., EGFR), suggesting divergent biological targets compared to pyrazole-acetamides. Substituent Role: The shared 4-chloro-3-nitrophenyl group may indicate similar electronic profiles, but the core structure dictates conformational flexibility and binding modes .

Auxin Agonists (e.g., WH7, Compound 602)

- Structural Differences: Phenoxy-acetamide derivatives with chloro and methyl substituents.

- Implications: Biological Targets: These compounds mimic auxin hormones, targeting plant growth receptors. The target compound’s phenylacetamide-pyrazole structure suggests non-auxin applications, such as mammalian enzyme inhibition. Substituent Patterns: Both classes utilize chloro and nitro/methyl groups for electronic modulation, though scaffold differences limit direct functional comparisons .

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.